
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine is a compound that features a pyrrolidine ring and a triazole ring. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves the construction of the pyrrolidine and triazole rings followed by their conjugation. One common synthetic route includes the use of azide-alkyne cycloaddition (often referred to as the “click” reaction) to form the triazole ring. The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of appropriate precursors . Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole or pyrrolidine rings, potentially altering the compound’s biological activity.
Aplicaciones Científicas De Investigación
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antibacterial properties.
Pyrrolidin-2-one and pyrrolidin-2,5-diones: These compounds are also used in medicinal chemistry for their biological activities
Propiedades
Fórmula molecular |
C9H17N5 |
|---|---|
Peso molecular |
195.27 g/mol |
Nombre IUPAC |
1-(3-pyrrolidin-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-3-6-13-4-1-2-5-13/h8H,1-7,10H2 |
Clave InChI |
ARBSJMGNSNABCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


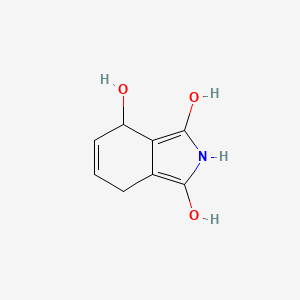



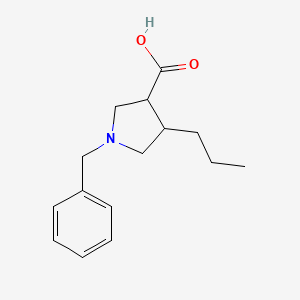
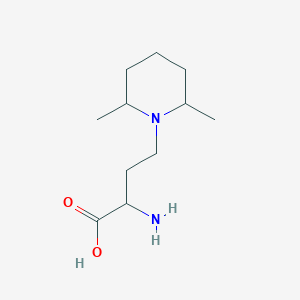
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)


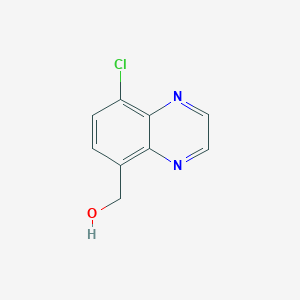
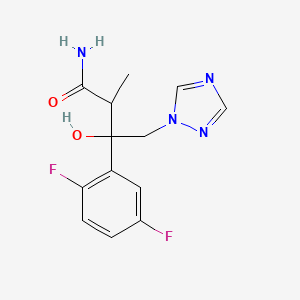
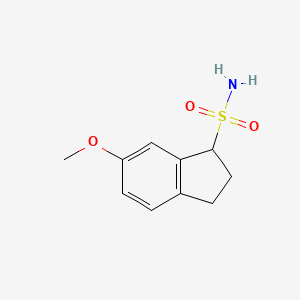
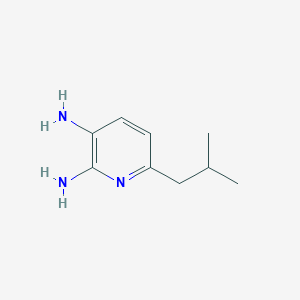
![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)
